N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide at position 2. Its molecular formula is C₂₃H₂₃FN₃O₃, with a molecular weight of 408.45 g/mol.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWSYYJQLWYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Lipophilicity : The tert-butyl group in increases logP compared to the target compound’s methoxy groups, suggesting higher membrane permeability but lower aqueous solubility.
- Steric Effects : The 2,6-difluorophenyl substituent in introduces steric hindrance, which could reduce binding affinity compared to the target’s 2,4-dimethoxyphenyl group.
Key Findings :
- Receptor Binding : Compounds with fluorophenyl groups (e.g., ) show activity in calcium mobilization assays (EC₅₀ values: 10–100 nM) targeting neurotensin receptors, suggesting the target compound may share similar neurological applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned to improve yield?
- Methodology :
-
The pyrrolo[1,2-a]pyrazine core is typically synthesized via intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .
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Substituent introduction (e.g., 4-fluorophenyl or 2,4-dimethoxyphenyl groups) often involves nucleophilic substitution or alkylation with benzyl/dimethoxyphenyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
-
Key parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hrs), and temperature control to minimize side reactions.
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Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and mass spectrometry .
- Data Table : Synthetic Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Pd(OAc)₂, DMF, 80°C, 18 hrs | 65–70 | 92% | |
| Alkylation | K₂CO₃, BnBr, DMF, 60°C, 12 hrs | 75–80 | 95% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign peaks for the pyrrolo[1,2-a]pyrazine core (δ 2.5–4.0 ppm for CH₂ groups) and aromatic substituents (δ 6.8–7.5 ppm for fluorophenyl/dimethoxyphenyl protons) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent positions.
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation if single crystals are obtainable .
Q. How can researchers design preliminary biological assays to evaluate its activity?
- Methodology :
- In vitro screening : Test against target enzymes (e.g., kinases) or cell lines (cancer, microbial) at 1–100 μM concentrations. Use fluorophenyl-containing analogs as positive controls .
- Dose-response curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism).
- Toxicity profiling : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target binding and selectivity?
- Methodology :
- SAR Analysis : Synthesize analogs with substituted phenyl groups (e.g., 2,4-dichloro, 3-methoxy) and compare activity profiles .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Highlight H-bonding with fluorophenyl groups and steric clashes with bulkier substituents .
- Data Table : Substituent Effects on IC₅₀ (Hypothetical)
| Substituent | Target Enzyme IC₅₀ (μM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 4-Fluorophenyl | 0.8 ± 0.1 | 12.5 |
| 2,4-Dimethoxyphenyl | 3.2 ± 0.3 | 4.1 |
Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?
- Methodology :
- Dynamic NMR : Analyze variable-temperature 1H NMR to detect rotational barriers in solution (e.g., methoxy group rotation) .
- Molecular Dynamics Simulations : Compare crystallographic data (rigid conformation) with 100-ns MD trajectories in explicit solvent (e.g., water/DMSO) .
- Validation : Overlay experimental (X-ray) and simulated structures using PyMOL; RMSD < 2.0 Å confirms consistency .
Q. How can metabolic stability be improved without compromising potency?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at metabolically labile sites (e.g., carboxamide) .
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Data-Driven Optimization : Balance logP (2.5–3.5) and polar surface area (80–100 Ų) to enhance permeability and stability .
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